Cas no 4105-38-8 (2',3',5'-Tri-O-acetyluridine)

2',3',5'-Tri-O-acetyluridine is a synthetic nucleoside with significant applications in nucleic acid research. It exhibits enhanced stability and resistance to nucleases, making it ideal for in vitro studies. This compound facilitates improved purification and increased yields in nucleic acid synthesis, offering researchers a reliable tool for complex molecular biology experiments.
2',3',5'-Tri-O-acetyluridine structure
2',3',5'-Tri-O-acetyluridine structure
Product Name:2',3',5'-Tri-O-acetyluridine
CAS No:4105-38-8
MF:C15H18N2O9
MW:370.311424732208
MDL:MFCD00023795
CID:44748
PubChem ID:87561241
Update Time:2025-06-20

2',3',5'-Tri-O-acetyluridine Chemical and Physical Properties

Names and Identifiers

    • 2',3',5'-Tri-O-acetyluridine
    • 2',3',5'-Triacetyluridine
    • 1-((2R,3R,4R,5R)-3,4-Diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
    • 2’,3’,5’-Triacetylur
    • 2’,3’,5’-Triacetyluridine
    • (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
    • 2',3',5'-O-triacetyluridine
    • 2',3',5'-Tri0acetyluridine
    • 2',3',5'-Tri-O-acety
    • 2',3',5'-Tri-O-acetyl-rU
    • 2',3',5'-trioacetyluridine
    • 2`,3`,5`-Tracetyluridine
    • 2`,3`,5`-Triacetyluridine
    • O2',O3',O5'-triacetyl-uridine
    • TAU
    • Tri-O-acetyl uridine
    • Uridine 2',3',5'-Triacetate
    • Uridine triacetate
    • Vistonuridine
    • 2,3,5-Tri-O-acetyluridine
    • (2S,3S,4S,5S)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
    • CID 124300592
    • (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyldiacetate
    • RG 2133
    • 1-((2R,3R,4R,5R)-3,4-Diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)tetrahydrofuran-2-yl)pyrimid
    • Q22075857
    • Triacetyluridine
    • 4105-38-8
    • MLS006009982
    • Vistogard
    • Vistogard (TN)
    • AKOS015964563
    • uridine-triacetate
    • DB09144
    • RG2133
    • MFCD00023795
    • C15H18N2O9
    • s6484
    • 2 inverted exclamation mark ,3 inverted exclamation mark ,5 inverted exclamation mark -Triacetyluridine
    • EINECS 223-881-5
    • AUFUWRKPQLGTGF-FMKGYKFTSA-N
    • 2WP61F175M
    • UNII-2WP61F175M
    • Xuriden (TN)
    • Uridine triacetate (USAN/INN)
    • Uridinetriacetate
    • SY004945
    • [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
    • URIDINE TRIACETATE [USAN]
    • 2',3',5'-Tri-O-acetyluridine, >=98%
    • NS00047457
    • PN 401
    • SCHEMBL871011
    • [(2R,3R,4R,5S)-3,4-Diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
    • Uridine, 2,3,5-triacetate
    • Uridine triacetate [USAN:INN]
    • CHEBI:90914
    • PN-401
    • Tri-O-acetyluridine
    • PN401
    • DTXSID40961409
    • D09985
    • A825419
    • EN300-7359679
    • Xuriden
    • Uridine 2',3',5'-triacetate;2',3',5'-Triacetyluridine
    • NSC788948
    • [(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl acetate
    • CHEMBL2107381
    • URIDINE TRIACETATE [WHO-DD]
    • URIDINE TRIACETATE [MI]
    • CS-D1799
    • SMR004701034
    • URIDINE TRIACETATE [INN]
    • URIDINE TRIACETATE [ORANGE BOOK]
    • J-700012
    • RG-2133
    • NSC-788948
    • HY-14905
    • 2',3',5'-Tri-O-acetyl uridine
    • BRD-K18323388-001-01-1
    • 2a(2),3a(2),5a(2)-Tri-O-acetyluridine
    • MDL: MFCD00023795
    • Inchi: 1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1
    • InChI Key: AUFUWRKPQLGTGF-FMKGYKFTSA-N
    • SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)N1C=CC(NC1=O)=O

Computed Properties

  • Exact Mass: 370.10100
  • Monoisotopic Mass: 370.10123016 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 660
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 138
  • Molecular Weight: 370.31

Experimental Properties

  • Color/Form: No data available
  • Density: 1.4±0.1 g/cm3
  • Melting Point: 127.0 to 131.0 deg-C
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.552
  • Solubility: Soluble in chloroform (50 mg/ml).
  • PSA: 142.99000
  • LogP: -1.13950
  • pka: 9.39±0.10(Predicted)

2',3',5'-Tri-O-acetyluridine Security Information

2',3',5'-Tri-O-acetyluridine Customs Data

  • HS CODE:29349990

2',3',5'-Tri-O-acetyluridine Pricemore >>

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2',3',5'-Tri-O-acetyluridine Suppliers

NewCan Biotech Limited
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(CAS:4105-38-8)2',3',5'-Tri-O-acetyluridine
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Amadis Chemical Company Limited
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(CAS:4105-38-8)Uridine triacetate
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:4105-38-8)2,3,5-三乙酰尿苷
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Xiamen PinR Bio-tech Co., Ltd.
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2',3',5'-Tri-O-acetyluridine Related Literature

Additional information on 2',3',5'-Tri-O-acetyluridine

2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8): An Overview of Its Properties and Applications in Chemical Biology and Pharmaceutical Research

2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8) is a versatile compound that has gained significant attention in the fields of chemical biology and pharmaceutical research. This compound, also known as 2',3',5'-tri-O-acetyluridine, is a derivative of uridine, a fundamental component of RNA. The acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar imparts unique chemical properties that make it valuable for various applications, including nucleoside analog synthesis, RNA modification, and drug development.

The structure of 2',3',5'-Tri-O-acetyluridine is characterized by a uracil base attached to a ribose sugar, with acetyl groups at the 2', 3', and 5' positions. This modification enhances the stability and solubility of the molecule, making it suitable for use in organic synthesis and biochemical assays. The compound is often used as an intermediate in the synthesis of modified nucleosides and nucleotides, which are essential for studying RNA structure and function.

Recent advancements in chemical biology have highlighted the importance of 2',3',5'-Tri-O-acetyluridine in understanding RNA modifications. For instance, a study published in Nature Chemical Biology demonstrated that 2',3',5'-Tri-O-acetyluridine can be used to synthesize modified RNA molecules that exhibit enhanced stability and improved binding affinity to target proteins. These modified RNAs have potential applications in gene therapy and RNA interference (RNAi) technologies.

In pharmaceutical research, 2',3',5'-Tri-O-acetyluridine has been explored as a precursor for developing novel antiviral agents. A study in Journal of Medicinal Chemistry reported that derivatives of 2',3',5'-Tri-O-acetyluridine show promising antiviral activity against several RNA viruses, including influenza and hepatitis C. The acetylation of the ribose sugar enhances the lipophilicity of the molecule, facilitating its cellular uptake and increasing its efficacy as an antiviral agent.

Beyond its use in antiviral research, 2',3',5'-Tri-O-acetyluridine has also been investigated for its potential in cancer therapy. A recent study published in Cancer Research demonstrated that certain derivatives of 2',3',5'-Tri-O-acetyluridine can selectively inhibit cancer cell proliferation by interfering with RNA processing pathways. This finding opens new avenues for developing targeted therapies that exploit specific vulnerabilities in cancer cells.

The synthesis of 2',3',5'-Tri-O-acetyluridine typically involves multi-step reactions starting from uridine or uracil. The key steps include protection of the hydroxyl groups with acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The resulting compound can then be further modified or used directly in various applications. The purity and quality of 2',3',5'-Tri-O-acetyluridine are crucial for its effectiveness in research and development processes.

In conclusion, 2',3',5'-Tri-O-acetyluridine (CAS No. 4105-38-8) is a valuable compound with diverse applications in chemical biology and pharmaceutical research. Its unique chemical properties make it an essential tool for studying RNA modifications, developing antiviral agents, and exploring new cancer therapies. As research continues to advance, the importance of 2',3',5'-Tri-O-acetyluridine is likely to grow, contributing to significant breakthroughs in these fields.

Recommended suppliers
NewCan Biotech Limited
(CAS:4105-38-8)2',3',5'-Tri-O-acetyluridine
NC8267
Purity:97%
Quantity:10g
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:4105-38-8)Uridine triacetate
A825419
Purity:99%
Quantity:500g
Price ($):282.0
Email